1-(2-Methylpropan-2-ylsulfonimidoyl)-2,5-dihydro-1H-pyrrole
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Overview
Description
1-(2-Methylpropan-2-ylsulfonimidoyl)-2,5-dihydro-1H-pyrrole is an organic compound with a unique structure that combines a sulfonimidoyl group with a dihydropyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropan-2-ylsulfonimidoyl)-2,5-dihydro-1H-pyrrole typically involves the reaction of a suitable dihydropyrrole precursor with a sulfonimidoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures for handling reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpropan-2-ylsulfonimidoyl)-2,5-dihydro-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonimidoyl group to a sulfonamide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonimidoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under mild conditions to prevent decomposition.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce sulfonamides.
Scientific Research Applications
1-(2-Methylpropan-2-ylsulfonimidoyl)-2,5-dihydro-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(2-Methylpropan-2-ylsulfonimidoyl)-2,5-dihydro-1H-pyrrole exerts its effects involves its interaction with specific molecular targets. The sulfonimidoyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes, making the compound useful in studying biochemical pathways and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methylpropan-2-ylsulfonyl)-2,5-dihydro-1H-pyrrole
- 1-(2-Methylpropan-2-ylsulfonamido)-2,5-dihydro-1H-pyrrole
Uniqueness
1-(2-Methylpropan-2-ylsulfonimidoyl)-2,5-dihydro-1H-pyrrole is unique due to the presence of the sulfonimidoyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfonyl and sulfonamido analogs.
Properties
Molecular Formula |
C8H16N2OS |
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Molecular Weight |
188.29 g/mol |
IUPAC Name |
tert-butyl-(2,5-dihydropyrrol-1-yl)-imino-oxo-λ6-sulfane |
InChI |
InChI=1S/C8H16N2OS/c1-8(2,3)12(9,11)10-6-4-5-7-10/h4-5,9H,6-7H2,1-3H3 |
InChI Key |
OONXSBRZFWYKQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=N)(=O)N1CC=CC1 |
Origin of Product |
United States |
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